molecular formula C9H8N2S B12898296 4-(Methylthio)cinnoline CAS No. 1726-85-8

4-(Methylthio)cinnoline

Cat. No.: B12898296
CAS No.: 1726-85-8
M. Wt: 176.24 g/mol
InChI Key: ZZCPXQKWVPJNSJ-UHFFFAOYSA-N
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Description

4-(Methylthio)cinnoline is a heterocyclic compound with the molecular formula C9H8N2S. It belongs to the cinnoline family, which is characterized by a fused benzene and pyridazine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)cinnoline typically involves the cyclization of appropriate precursors. One common method is the cyclization of N-propargyl-N’-arylhydrazines under catalytic acidic conditions. For example, the reaction of 4-Alkylpyridazine and nitrostyrene in dioxane/piperidine at 100°C can yield cinnoline derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of high-throughput screening and optimization of reaction conditions, are likely applicable.

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)cinnoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the cinnoline ring.

Scientific Research Applications

4-(Methylthio)cinnoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Methylthio)cinnoline involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

4-(Methylthio)cinnoline can be compared with other similar compounds such as quinoxalines and quinazolines. These compounds share a similar fused ring structure but differ in their specific functional groups and biological activities. For example:

Properties

CAS No.

1726-85-8

Molecular Formula

C9H8N2S

Molecular Weight

176.24 g/mol

IUPAC Name

4-methylsulfanylcinnoline

InChI

InChI=1S/C9H8N2S/c1-12-9-6-10-11-8-5-3-2-4-7(8)9/h2-6H,1H3

InChI Key

ZZCPXQKWVPJNSJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CN=NC2=CC=CC=C21

Origin of Product

United States

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